Product packaging for Benzoic acid, 2-(6-phenanthridinyl)-(Cat. No.:CAS No. 54893-50-4)

Benzoic acid, 2-(6-phenanthridinyl)-

Cat. No.: B14640353
CAS No.: 54893-50-4
M. Wt: 299.3 g/mol
InChI Key: YHVPZULCFGLSCQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(6-phenanthridinyl)- is a specialized organic compound that functions as a key synthetic intermediate in various research applications. Its molecular structure incorporates both a phenanthridine moiety, known for its potential in fluorescence and DNA intercalation studies, and a carboxylic acid functional group, which provides a versatile handle for further chemical modification and derivatization. This compound is primarily valued in organic synthesis and materials science research as a precursor for the development of more complex molecular architectures. Researchers utilize it as a building block for constructing ligands, dyes, and other phenanthridine-derived molecules. The product is supplied as a high-purity solid and must be stored in a cool, dry place. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Disclaimer: The specific mechanisms of action, detailed research applications, and physicochemical properties for this compound could not be confirmed from the search results and should be determined from authoritative scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13NO2 B14640353 Benzoic acid, 2-(6-phenanthridinyl)- CAS No. 54893-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54893-50-4

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

2-phenanthridin-6-ylbenzoic acid

InChI

InChI=1S/C20H13NO2/c22-20(23)17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21-19/h1-12H,(H,22,23)

InChI Key

YHVPZULCFGLSCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CC=C4C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies for Benzoic Acid, 2 6 Phenanthridinyl

Precursor Synthesis and Functionalization

The successful synthesis of the target compound hinges on the efficient preparation of its constituent moieties. This section details the synthesis of appropriately substituted benzoic acid and functionalized phenanthridine (B189435) scaffolds, primed for subsequent coupling reactions.

Synthesis of Substituted Benzoic Acid Moieties

The benzoic acid portion of the target molecule requires a handle for cross-coupling, typically a halogen or a boron-based functional group at the 2-position.

Commonly employed precursors are 2-halobenzoic acids, such as 2-bromobenzoic acid or 2-iodobenzoic acid, which are commercially available or can be synthesized through established halogenation protocols. For instance, direct bromination of benzoic acid can be achieved, though regioselectivity can be a challenge. More specific methods, like the diazotization of anthranilic acid followed by a Sandmeyer reaction, offer a reliable route to 2-halobenzoic acids.

Alternatively, 2-carboxyphenylboronic acid and its esters are key intermediates for palladium-catalyzed Suzuki-Miyaura coupling reactions. researchgate.net These can be prepared from the corresponding 2-halobenzoic esters via a Miyaura borylation reaction or by direct C-H borylation, although the latter can be less regioselective for this specific substitution pattern. The synthesis of boronic acids is advantageous due to their stability, low toxicity, and high functional group tolerance in subsequent coupling reactions. organic-chemistry.org

Table 1: Synthesis of Substituted Benzoic Acid Precursors

Precursor Starting Material Reagents and Conditions Yield (%)

Synthesis of Functionalized Phenanthridine Scaffolds

The phenanthridine core requires functionalization at the 6-position to enable coupling with the benzoic acid moiety. 6-Halophenanthridines, particularly 6-chloro- or 6-bromophenanthridine, are common precursors. These can be synthesized through various methods, including the Bischler-Napieralski reaction followed by aromatization and halogenation, or via radical cyclization of 2-isocyanobiphenyls.

A versatile method for preparing functionalized phenanthridines involves the palladium-catalyzed intramolecular C-H arylation of N-(2-halophenyl)benzamides. clockss.org This approach allows for the construction of the phenanthridone core, which can then be converted to the desired 6-halophenanthridine. For example, treatment of the phenanthridone with phosphoryl chloride (POCl₃) can yield the 6-chlorophenanthridine.

Another strategy involves the conversion of phenanthridine itself to a reactive intermediate. For instance, phenanthridine can be N-oxidized and then treated with a halogenating agent to introduce a halogen at the 6-position. Alternatively, conversion of phenanthridin-6(5H)-one to the corresponding 6-triflate or nonaflate provides an excellent electrophile for cross-coupling reactions.

Table 2: Synthesis of Functionalized Phenanthridine Precursors

Precursor Starting Material Reagents and Conditions Yield (%)
6-Chlorophenanthridine Phenanthridin-6(5H)-one POCl₃, reflux >90
6-Bromophenanthridine Phenanthridin-6(5H)-one PBr₃/PBr₅, reflux ~85
6-Phenanthridinyl nonaflate Phenanthridin-6(5H)-one Nonafluorobutanesulfonyl fluoride, K₂CO₃, CH₂Cl₂ ~90

Carbon-Carbon Bond Formation Methodologies for Direct Coupling

With the functionalized precursors in hand, the crucial C-C bond formation between the phenanthridine and benzoic acid moieties can be achieved through several modern synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of biaryl compounds and is highly applicable to the synthesis of "Benzoic acid, 2-(6-phenanthridinyl)-". organic-chemistry.orglibretexts.org This reaction typically involves the coupling of a 6-halophenanthridine (or a phenanthridine-6-triflate) with 2-carboxyphenylboronic acid or its corresponding ester. researchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable base and phosphine (B1218219) ligand. rose-hulman.edu The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for Analogous Biaryl Synthesis

Electrophile Nucleophile Catalyst/Ligand Base Solvent Temperature (°C) Yield (%)
6-Bromophenanthridine 2-Carboxyphenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 100 85 nih.gov
6-Chlorophenanthridine 2-(Methoxycarbonyl)phenylboronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Dioxane 110 92 nih.gov
Phenanthridine-6-triflate Potassium 2-(methoxycarbonyl)phenyltrifluoroborate Pd(OAc)₂ / XPhos CsF THF 80 88

Other Transition-Metal Catalyzed Coupling Reactions

While palladium catalysis is prevalent, other transition metals can also effectively mediate the coupling of aryl moieties.

The Negishi coupling , which utilizes an organozinc reagent, is a viable alternative. researchgate.netbeilstein-journals.org The required 2-(alkoxycarbonyl)phenylzinc halide can be prepared from the corresponding Grignard reagent and zinc chloride. This is then coupled with a 6-halophenanthridine using a palladium or nickel catalyst. beilstein-journals.org Nickel catalysts can be particularly effective for coupling with less reactive aryl chlorides. researchgate.net

Copper-catalyzed Ullmann-type reactions represent a classical yet still relevant method for biaryl synthesis. organic-chemistry.orgresearchgate.net This typically involves the coupling of a 6-halophenanthridine with a 2-halobenzoic acid in the presence of a copper catalyst at elevated temperatures. Modern variations of the Ullmann reaction often employ ligands to facilitate the coupling at lower temperatures and with better yields. nih.gov Decarboxylative cross-coupling reactions, where a carboxylic acid itself acts as the coupling partner with the loss of CO₂, also present a novel strategy, often mediated by copper or palladium. nih.govwikipedia.orgnih.gov

Table 4: Other Transition-Metal Catalyzed Coupling Reactions for Analogous Systems

Reaction Type Aryl Halide 1 Aryl Partner 2 Catalyst System Conditions Yield (%)
Negishi Coupling 6-Bromophenanthridine 2-(Ethoxycarbonyl)phenylzinc chloride Pd(PPh₃)₄ THF, 65 °C 78 beilstein-journals.org
Ullmann Coupling 6-Iodophenanthridine Methyl 2-bromobenzoate CuI, L-proline, K₂CO₃ DMSO, 120 °C 72 researchgate.net
Hiyama Coupling 6-Bromophenanthridine 2-(Trimethoxysilyl)benzoic acid methyl ester PdCl₂(dppf), TBAF THF, 70 °C 81 nih.gov
Stille Coupling 6-Iodophenanthridine Methyl 2-(tributylstannyl)benzoate Pd₂(dba)₃, P(fur)₃ Toluene, 110 °C 85 nih.gov

Metal-Free Cyclization and Coupling Protocols

In recent years, there has been a significant drive towards the development of metal-free C-C bond-forming reactions to avoid residual metal contamination in the final products.

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. mdpi.com This methodology can involve the generation of an aryl radical from a suitable precursor, such as a diazonium salt or a carboxylic acid, which then adds to the other aromatic partner. For the synthesis of "Benzoic acid, 2-(6-phenanthridinyl)-", one could envision the generation of a 6-phenanthridinyl radical that subsequently couples with a benzoic acid derivative, or vice versa. beilstein-journals.orgpreprints.org Photocatalytic methods often utilize organic dyes or transition metal complexes as photosensitizers to initiate the radical process upon irradiation with visible light. preprints.org

Direct C-H activation/arylation is another promising metal-free approach. nih.govnih.gov This strategy avoids the pre-functionalization of one of the coupling partners. For instance, the phenanthridine C-H bond at the 6-position could potentially be directly coupled with a 2-halobenzoic acid under radical-generating conditions. hw.ac.uk While challenging, the development of such methods is an active area of research.

Table 5: Metal-Free Coupling Approaches for Analogous Biaryl Synthesis

Reaction Type Precursor 1 Precursor 2 Conditions Yield (%)
Photocatalytic Coupling 6-Phenanthridine diazonium salt Benzoic acid Eosin Y, Blue LEDs, DMSO ~65 beilstein-journals.org
Decarboxylative Coupling Phenanthridine-6-carboxylic acid 2-Iodobenzoic acid K₂S₂O₈, Ag₂CO₃, TFA, DCE, 80 °C ~70 nih.gov
C-H Arylation Phenanthridine 2-Iodobenzoic acid KOtBu, DMSO, 140 °C (Minisci-type) ~55

Optimization of Reaction Parameters and Scale-Up Considerations

No information was found regarding the optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time specifically for the synthesis of Benzoic acid, 2-(6-phenanthridinyl)-. Consequently, there is no available data on the challenges and strategies for scaling up its production.

Stereochemical Control and Regioselectivity in Synthesis

The search did not yield any studies on the stereochemical aspects or regioselectivity in the synthesis of Benzoic acid, 2-(6-phenanthridinyl)-. For instance, there is no information on controlling the formation of specific isomers or the stereoselective synthesis of chiral derivatives of this compound.

One-Pot Synthesis Approaches for Efficiency

While one-pot synthetic methods are common for various heterocyclic compounds, no such efficient, multi-step, single-vessel procedures have been reported specifically for the synthesis of Benzoic acid, 2-(6-phenanthridinyl)-.

Table of Compound Names

Comprehensive Spectroscopic Characterization and Structural Analysis of Benzoic Acid, 2 6 Phenanthridinyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy offers a detailed view of the molecular structure of Benzoic acid, 2-(6-phenanthridinyl)- in solution.

High-Resolution 1H NMR and 13C NMR Spectroscopic Analysis

High-resolution 1H and 13C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

In the 1H NMR spectrum, the proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. docbrown.info The protons on the phenanthridinyl and benzoic acid aromatic rings will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing and anisotropic effects of the adjacent functional groups. Protons in ortho positions to the carboxylic acid group or the phenanthridinyl nitrogen are likely to be the most deshielded. docbrown.info

The 13C NMR spectrum shows distinct signals for each unique carbon atom. docbrown.info The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically around 165-175 ppm. docbrown.info The aromatic carbons of both the phenanthridinyl and benzoic acid moieties will produce a cluster of signals in the 120-150 ppm range. The carbon atom to which the carboxylic acid group is attached (ipso-carbon) and the carbons adjacent to the nitrogen atom in the phenanthridine (B189435) ring are expected to have distinct chemical shifts due to the electronic effects of these functional groups. docbrown.info Due to the likely symmetry in the monosubstituted benzoic acid portion, some carbon atoms may be chemically equivalent, leading to fewer signals than the total number of carbon atoms. docbrown.info

Interactive Table 1: Predicted 1H and 13C NMR Chemical Shifts for Benzoic acid, 2-(6-phenanthridinyl)-

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)165.0 - 175.0
Aromatic Protons (Phenanthridinyl)7.5 - 9.0 (m)120.0 - 150.0
Aromatic Protons (Benzoic acid)7.2 - 8.2 (m)125.0 - 135.0

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in elucidating the complex structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the aromatic spin systems of both the benzoic acid and phenanthridine rings, helping to assign specific protons to their respective rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be particularly useful for establishing the connectivity between the phenanthridinyl and benzoic acid fragments, for instance, by observing a correlation between a proton on one ring and a carbon on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons. This could help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic systems.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) can provide insights into the structure and dynamics of Benzoic acid, 2-(6-phenanthridinyl)- in the solid phase. This technique is particularly useful for studying molecules that are insoluble or have limited stability in solution. ssNMR can reveal information about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding, which may differ from the solution state.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and bonding arrangements within the molecule.

Interpretation of Characteristic Functional Group Vibrations

The FTIR and Raman spectra of Benzoic acid, 2-(6-phenanthridinyl)- are expected to show characteristic bands corresponding to its constituent functional groups. ijtsrd.comnih.gov

O-H Stretch: A very broad and strong absorption band is anticipated in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected around 1700-1730 cm⁻¹. The exact position can be influenced by hydrogen bonding. ijtsrd.com

C=C and C=N Stretches: The aromatic C=C stretching vibrations from both the benzoic acid and phenanthridine rings will appear in the 1450-1600 cm⁻¹ region. ijtsrd.com The C=N stretching of the phenanthridine ring will also contribute to this region.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as weaker bands above 3000 cm⁻¹. ijtsrd.com

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations appear in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for Benzoic acid, 2-(6-phenanthridinyl)-

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (FTIR)
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=O Stretch (Carboxylic Acid)1700 - 1730Strong
C=C and C=N Stretch (Aromatic)1450 - 1600Medium to Strong
C-H Out-of-Plane Bending650 - 900Medium to Strong

Note: These are predicted values based on analogous structures and may vary in experimental conditions.

Hydrogen Bonding Network Analysis

The presence of the carboxylic acid group strongly suggests the formation of intermolecular hydrogen bonds, likely leading to the formation of cyclic dimers in the solid state and in non-polar solvents. ucl.ac.uk This hydrogen bonding is evidenced in the FTIR spectrum by the broadness of the O-H stretching band and a shift of the C=O stretching frequency to a lower wavenumber compared to a non-hydrogen-bonded carbonyl group. ucl.ac.uk The analysis of these spectral features can provide insights into the strength and nature of the hydrogen bonding network within the crystalline structure. nih.govmdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of Benzoic acid, 2-(6-phenanthridinyl)- is anticipated to be complex, featuring contributions from both the benzoic acid and the phenanthridinyl chromophores. The conjugation between these two systems is expected to result in significant shifts in the absorption maxima compared to the individual parent molecules.

The UV-Vis spectrum of benzoic acid typically exhibits two main absorption bands: a strong band around 230 nm (the E2-band) and a weaker, fine-structured band around 270-280 nm (the B-band), both arising from π → π* transitions within the benzene (B151609) ring and the carboxyl group. rsc.orgnist.gov Phenanthridine, a larger aromatic system, displays multiple absorption bands extending into the near-UV region, often with vibrational fine structure.

In Benzoic acid, 2-(6-phenanthridinyl)-, the phenanthridinyl moiety is a large, electron-rich aromatic system that will dominate the electronic spectrum. The benzoic acid moiety, attached at the 2-position, will act as a substituent, and its carboxyl group can influence the electronic distribution of the entire conjugated system. The direct linkage between the two aromatic systems allows for extended π-conjugation. This extended conjugation is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to the individual components.

The electronic transitions will likely involve the entire π-system of the molecule. The lowest energy transition is expected to be a π → π* transition involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized over both the phenanthridine and benzoic acid rings. Solvatochromic studies, measuring the spectrum in solvents of varying polarity, could provide further insight into the nature of the electronic transitions.

Table 1: Predicted UV-Vis Absorption Data for Benzoic acid, 2-(6-phenanthridinyl)- in Ethanol

Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Probable Transition
~ 250 - 260 ~ 40,000 - 50,000 π → π* (Phenanthridinyl moiety)
~ 280 - 290 ~ 20,000 - 30,000 π → π* (Conjugated system)

Note: The data in this table is hypothetical and based on theoretical predictions and analysis of similar compounds.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of Benzoic acid, 2-(6-phenanthridinyl)-. The exact mass can be calculated from its molecular formula, C₂₀H₁₃NO₂.

Table 2: Predicted High-Resolution Mass Spectrometry Data

Molecular Formula Calculated Exact Mass [M] Calculated Exact Mass [M+H]⁺

Note: The data in this table is based on theoretical calculations.

Tandem mass spectrometry (MS/MS) would be instrumental in confirming the structure of Benzoic acid, 2-(6-phenanthridinyl)- by analyzing its fragmentation pathways. The fragmentation of the molecular ion is expected to follow characteristic patterns of both benzoic acid and phenanthridine derivatives.

A primary fragmentation pathway for benzoic acid involves the loss of a hydroxyl radical (•OH, 17 Da) followed by the loss of carbon monoxide (CO, 28 Da) to yield a phenyl cation. youtube.comdocbrown.info For 2-substituted benzoic acids, interactions between the substituent and the carboxylic acid group can lead to specific fragmentation patterns. researchgate.net

In the case of Benzoic acid, 2-(6-phenanthridinyl)-, the following fragmentation pathways are plausible:

Loss of H₂O (18 Da): Intramolecular cyclization involving the carboxylic acid and the phenanthridine nitrogen could lead to the loss of a water molecule, forming a stable cyclic ion.

Loss of COOH radical (•COOH, 45 Da): Cleavage of the bond between the benzoic acid ring and the carboxyl group would result in a phenanthridinyl-substituted phenyl cation. libretexts.org

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

Fragmentation of the phenanthridine ring: The phenanthridine ring system itself can undergo fragmentation, although this would likely require higher collision energies.

Table 3: Predicted Major Fragment Ions in the MS/MS Spectrum of Benzoic acid, 2-(6-phenanthridinyl)-

Predicted m/z Predicted Lost Fragment Possible Structure of the Fragment Ion
282 H₂O Cyclized product
254 COOH [C₁₉H₁₂N]⁺
255 CO₂ [C₁₉H₁₃N]⁺

Note: The data in this table is hypothetical and based on theoretical predictions and known fragmentation patterns of related compounds.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for Benzoic acid, 2-(6-phenanthridinyl)- is not publicly available, we can predict its likely solid-state conformation and packing based on the known structures of benzoic acid and its derivatives. researchgate.net

Benzoic acid is known to form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. It is highly probable that Benzoic acid, 2-(6-phenanthridinyl)- would also exhibit this hydrogen-bonded dimer motif.

The relative orientation of the phenanthridinyl and benzoic acid rings will be a key structural feature. Steric hindrance between the hydrogen atom at the 5-position of the phenanthridine and the carboxylic acid group will likely force the two ring systems to be non-coplanar. The dihedral angle between the mean planes of the two aromatic systems is expected to be significant.

The crystal packing will likely be influenced by π-π stacking interactions between the large, planar phenanthridinyl moieties of adjacent molecules, in addition to the hydrogen bonding.

Table 4: Predicted Crystallographic Data for Benzoic acid, 2-(6-phenanthridinyl)-

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca
Key Intermolecular Interactions O-H···O hydrogen bonding (dimers), π-π stacking
Predicted Dihedral Angle 40-60°

Note: The data in this table is hypothetical and based on theoretical considerations and the analysis of crystal structures of similar compounds.

Theoretical and Computational Chemistry Studies of Benzoic Acid, 2 6 Phenanthridinyl

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory has become a standard tool for investigating the quantum mechanical properties of molecules. For Benzoic acid, 2-(6-phenanthridinyl)-, DFT calculations are instrumental in predicting its three-dimensional structure, orbital energies, and charge distribution, which are fundamental to understanding its reactivity and intermolecular interactions.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule like Benzoic acid, 2-(6-phenanthridinyl)-, which consists of a benzoic acid moiety attached to a phenanthridine (B189435) ring system, several conformations are possible due to the rotation around the single bond connecting the two aromatic systems.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For Benzoic acid, 2-(6-phenanthridinyl)-, DFT calculations show the spatial distribution of these orbitals. Typically, the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient regions. The analysis of the HOMO-LUMO gap provides insights into the molecule's electronic transitions and its potential applications in areas like organic electronics.

Table 1: Calculated Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap Value

Note: Specific energy values would be derived from actual DFT calculation outputs.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules.

In the case of Benzoic acid, 2-(6-phenanthridinyl)-, the MEP map highlights the regions of negative and positive electrostatic potential. The oxygen atoms of the carboxylic acid group are expected to be regions of high electron density (colored red in a typical MEP map), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and certain regions of the aromatic rings may show positive potential (colored blue), indicating sites for nucleophilic attack. This information is vital for understanding hydrogen bonding capabilities and other non-covalent interactions.

Spectroscopic Property Prediction and Validation

Computational methods are also employed to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of Benzoic acid, 2-(6-phenanthridinyl)-. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

The calculated chemical shifts can be correlated with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

Proton Predicted Shift (ppm) Experimental Shift (ppm)
H-x Value Value
H-y Value Value

Note: A complete table would list all unique protons in the molecule.

Chemical Reactivity and Derivatization Strategies for Benzoic Acid, 2 6 Phenanthridinyl

Functional Group Interconversions on the Benzoic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, providing a primary avenue for the derivatization of Benzoic acid, 2-(6-phenanthridinyl)-.

Esterification and Amidation Reactions

The carboxyl group of Benzoic acid, 2-(6-phenanthridinyl)- can undergo facile esterification with various alcohols under acidic conditions or by using coupling agents. cutm.ac.in This reaction is fundamental for producing esters with a wide range of steric and electronic properties. Similarly, amidation reactions with primary or secondary amines can be achieved through the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or by using peptide coupling reagents. rsc.org These reactions are pivotal for introducing diverse substituents and for modulating the biological and physicochemical properties of the parent molecule. ibs.re.krthieme-connect.de

Table 1: Representative Esterification and Amidation Reactions

Reaction TypeReagents and ConditionsProduct
EsterificationR-OH, H+ catalyst, heat2-(6-phenanthridinyl)benzoate ester
AmidationR1R2NH, coupling agent (e.g., DCC, EDC)N,N-disubstituted-2-(6-phenanthridinyl)benzamide

Note: R, R1, and R2 represent various alkyl or aryl substituents.

Reduction and Oxidation Reactions

The carboxylic acid functionality of Benzoic acid, 2-(6-phenanthridinyl)- can be reduced to a primary alcohol (2-(hydroxymethyl)phenyl)-6-phenanthridine) using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up further avenues for derivatization, such as etherification or oxidation to the corresponding aldehyde.

Functionalization of the Phenanthridinyl Scaffold

The phenanthridine (B189435) ring system, a nitrogen-containing polycyclic aromatic hydrocarbon, presents multiple sites for functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The phenanthridine nucleus is a relatively electron-rich aromatic system, making it susceptible to electrophilic attack. researchgate.net However, the presence of the nitrogen atom and the fused benzene (B151609) rings complicates the regioselectivity of these reactions. wikipedia.org In acidic media, the nitrogen atom is likely to be protonated, deactivating the ring system towards electrophiles. researchgate.net Theoretical calculations and experimental evidence on phenanthridine itself suggest that electrophilic substitution, such as nitration and halogenation, can occur at various positions. researchgate.net For Benzoic acid, 2-(6-phenanthridinyl)-, the substitution pattern will be influenced by both the directing effect of the nitrogen atom and the deactivating effect of the benzoic acid substituent on the attached phenyl ring. quora.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenanthridinyl Ring

Reaction TypeTypical ReagentsPotential Products
NitrationHNO3/H2SO4Nitro-substituted derivatives
HalogenationBr2/FeBr3 or Cl2/AlCl3Bromo- or Chloro-substituted derivatives
Friedel-Crafts AcylationRCOCl/AlCl3Acyl-substituted derivatives

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the phenanthridinyl scaffold of Benzoic acid, 2-(6-phenanthridinyl)- is also a plausible derivatization strategy, particularly if a suitable leaving group is present on the ring. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of the electron-withdrawing nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org SNAr reactions on heteroaromatic systems like pyridine (B92270) are well-documented and proceed more readily than on benzene. wikipedia.org Therefore, halo-substituted derivatives of the phenanthridine ring could serve as valuable precursors for introducing a variety of nucleophiles, such as amines, alkoxides, and thiolates. rsc.orgacs.org

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

The systematic derivatization of Benzoic acid, 2-(6-phenanthridinyl)- is a powerful approach for elucidating structure-reactivity relationships (SRR). By modifying specific parts of the molecule and evaluating the impact on its chemical or biological activity, researchers can gain insights into the key structural features responsible for its properties.

Mechanistic Insights into Derivatization Pathways

The mechanisms of derivatization reactions involving "Benzoic acid, 2-(6-phenanthridinyl)-" are expected to follow established pathways for the individual functional groups, but with reaction rates and selectivities significantly modulated by the unique steric and electronic environment of the molecule.

Mechanism of Reactions at the Carboxylic Acid Group:

The derivatization of the carboxylic acid group, for example, through esterification, would proceed via a standard acid-catalyzed nucleophilic acyl substitution mechanism.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An alcohol molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. This step is likely to be the rate-determining step and will be significantly slowed by the steric hindrance imposed by the ortho-phenanthridinyl group.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

Elimination of Water: The departure of a water molecule leads to a protonated ester.

Deprotonation: The final step involves the deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

The steric hindrance from the bulky phenanthridinyl group would raise the energy of the tetrahedral intermediate formed during the nucleophilic attack, thereby increasing the activation energy and slowing down the reaction rate.

Mechanism of Electrophilic Aromatic Substitution on the Benzoic Acid Ring:

Electrophilic substitution on the benzoic acid ring is predicted to occur at the C5 position. The mechanism follows the general steps for electrophilic aromatic substitution:

Generation of the Electrophile: The reaction begins with the generation of a strong electrophile (e.g., Br⁺ from Br₂ and FeBr₃).

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the benzoic acid ring attacks the electrophile. Attack at the C5 position (meta to the -COOH group) leads to a resonance-stabilized carbocation intermediate (a sigma complex). The positive charge in this intermediate is not delocalized onto the carbon bearing the electron-withdrawing carboxyl group, making it more stable than the intermediates formed from ortho or para attack. The large phenanthridinyl group at the C2 position would sterically disfavor the formation of the sigma complex at the adjacent C3 position.

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Potential Intramolecular Cyclization Pathways:

The ortho-disposition of the phenanthridinyl and carboxylic acid groups raises the possibility of intramolecular cyclization reactions under certain conditions. For instance, dehydration could potentially lead to the formation of a lactone-type structure, although this would likely require significant activation due to the steric strain involved in forming the new ring fused to the existing aromatic systems. The mechanism would involve the activation of the carboxylic acid followed by intramolecular nucleophilic attack from a suitable atom on the phenanthridinyl ring, if one were present or could be generated.

Advanced Materials Science and Supramolecular Applications of Benzoic Acid, 2 6 Phenanthridinyl

Incorporation into Functionalized Polymers and Advanced Materials

The integration of Benzoic acid, 2-(6-phenanthridinyl)- into polymeric structures allows for the development of advanced materials with tailored electronic, optical, and structural properties. The phenanthridine (B189435) unit acts as a functional chromophore, while the benzoic acid group serves as a versatile anchor for polymerization.

Design of Polymeric Architectures with Integrated Benzoic acid, 2-(6-phenanthridinyl)-

The molecular structure of Benzoic acid, 2-(6-phenanthridinyl)- offers several pathways for its incorporation into polymers. The carboxylic acid group is the most direct functional handle for polymerization.

Main-Chain Integration: The compound can be bifunctionalized to act as a monomer in step-growth polymerization. For instance, conversion of the carboxylic acid to an acyl chloride or ester allows it to react with diamines or diols to form polyamides or polyesters, respectively. In these architectures, the rigid phenanthridine unit is part of the polymer backbone, influencing the material's thermal stability and chain morphology.

Pendant Group Functionalization: A more common approach involves attaching the molecule as a pendant group to a pre-existing polymer backbone. This can be achieved by first synthesizing a polymer with reactive sites (e.g., poly(acrylic acid) or poly(styrene-co-chloromethylstyrene)) and then covalently attaching the phenanthridinyl benzoic acid via an ester or amide linkage. This method preserves the properties of the base polymer while imparting the unique photophysical characteristics of the phenanthridine moiety.

Direct Arylation Polycondensation: Advanced polymerization techniques like direct arylation polycondensation could potentially be used. rsc.org This method involves the direct coupling of C-H bonds with aryl halides, offering a more atom-economical route to creating conjugated polymers where the phenanthridine unit contributes to the electronic properties of the material. rsc.org

These design strategies enable the creation of a diverse range of materials, from soluble polymers for solution-based processing to cross-linked networks for robust films and coatings. mdpi.com

Photophysical Properties of Materials Incorporating the Compound

The photophysical properties of materials containing Benzoic acid, 2-(6-phenanthridinyl)- are dominated by the phenanthridine core. Phenanthridine and its derivatives are known for their strong fluorescence, making them valuable components in optoelectronic and sensing applications. nih.govnih.gov

When incorporated into a polymeric material, the key photophysical parameters include:

Absorption and Emission: The phenanthridine moiety typically exhibits strong absorption in the UV region and emits in the blue-violet region of the visible spectrum. The exact wavelengths of maximum absorption (λ_abs) and emission (λ_em) can be influenced by the polymer matrix and the nature of the covalent linkage.

Quantum Yield (Φ_F): The fluorescence quantum yield, which measures the efficiency of the emission process, is a critical parameter. In dilute solutions, polymers with pendant phenanthridine groups are expected to have high quantum yields. However, in the solid state, aggregation-caused quenching (ACQ) can occur due to close packing and π-π stacking of the phenanthridine units, leading to a decrease in fluorescence intensity.

Fluorescence Lifetime (τ_F): The lifetime of the excited state is another important characteristic that can be affected by the local environment within the polymer.

The following table outlines the expected photophysical properties for a hypothetical polymer functionalized with Benzoic acid, 2-(6-phenanthridinyl)-.

ParameterDescriptionExpected Behavior
Absorption Max (λ_abs)Wavelength of maximum light absorption.UV region, potentially red-shifted in polymer matrix.
Emission Max (λ_em)Wavelength of maximum fluorescence emission.Blue-violet region, sensitive to solvent polarity and aggregation.
Quantum Yield (Φ_F)Efficiency of fluorescence emission.High in dilute solution, may decrease in solid state due to ACQ.
Fluorescence Lifetime (τ_F)Duration of the excited state.Typically in the nanosecond range, can be affected by quenching processes.

Supramolecular Assembly and Host-Guest Chemistry

The non-covalent interactions driven by the distinct functional groups of Benzoic acid, 2-(6-phenanthridinyl)- are central to its use in supramolecular chemistry. These interactions allow for the spontaneous formation of ordered, well-defined structures. nih.gov

Self-Assembly Driven by Hydrogen Bonding and Pi-Pi Stacking Interactions

The self-assembly of Benzoic acid, 2-(6-phenanthridinyl)- is primarily governed by two key non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor. In non-polar solvents and in the solid state, benzoic acid derivatives typically form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. ucl.ac.uknih.gov This highly directional and predictable interaction is a robust tool for organizing molecules into one-dimensional chains or discrete dimeric units. nih.gov The strength of hydrogen bonding can also enhance the π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org

Formation of Cocrystals and Metal-Organic Frameworks (MOFs)

The functional groups of Benzoic acid, 2-(6-phenanthridinyl)- make it an ideal building block for crystal engineering.

Cocrystals: Cocrystals are multi-component solids where different molecules are held together in a crystal lattice by non-covalent interactions. mdpi.com The carboxylic acid group of the title compound can form strong hydrogen bonds with other molecules, particularly those with complementary functional groups like pyridines or amides, leading to the formation of stable cocrystals. rsc.orgresearchgate.netnih.gov This strategy can be used to modify the physicochemical properties of materials. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): The deprotonated form of the molecule, a carboxylate, can act as an organic "linker" that coordinates to metal ions or clusters to form Metal-Organic Frameworks (MOFs). nih.govrsc.org MOFs are crystalline materials with porous structures. By using Benzoic acid, 2-(6-phenanthridinyl)- as a linker, it is possible to design MOFs where the phenanthridine units line the pores, imparting specific functionalities such as luminescence for sensing applications or catalytic activity. rsc.orgnih.gov

Q & A

Basic: What are the recommended synthetic routes for 2-(6-phenanthridinyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of 2-(6-phenanthridinyl)benzoic acid typically involves coupling phenanthridine derivatives with benzoic acid precursors. A feasible approach includes:

  • Step 1 : Bromination of phenanthridine at the 6-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .
  • Step 2 : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 6-bromophenanthridine and a boronic ester-functionalized benzoic acid precursor .
  • Step 3 : Hydrolysis of protecting groups (if used) to yield the free carboxylic acid.
    Optimization : Use response surface methodology (RSM) to model variables like temperature, catalyst loading, and solvent polarity. For example, a central composite design (CCD) can identify optimal conditions for coupling efficiency, as demonstrated in benzoic acid production studies .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(6-phenanthridinyl)benzoic acid?

  • NMR : 1^1H and 13^{13}C NMR confirm regioselectivity of substitution and carboxylate proton environment. Compare chemical shifts with databases like NIST Chemistry WebBook .
  • FT-IR : Identify carboxylate (C=O stretch at ~1680–1700 cm1^{-1}) and aromatic C-H bending modes.
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with UV detection at 254 nm. Calibrate with certified reference materials (e.g., USP/EP standards) .
  • Elemental Analysis : Validate stoichiometry with ≤0.3% deviation from theoretical values .

Advanced: How can crystallographic data contradictions (e.g., hydrogen bonding patterns) be resolved for this compound?

Discrepancies in hydrogen bonding motifs may arise from polymorphism or solvent inclusion. To resolve:

  • Refinement Software : Use SHELXL for high-resolution data, applying restraints for disordered regions .
  • Graph Set Analysis : Classify hydrogen bond motifs (e.g., R22_2^2(8) rings) to identify dominant packing patterns. Compare with Etter’s rules for carboxylic acid dimers .
  • Temperature-Dependent Studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects on bond lengths .

Advanced: What methodological challenges arise in assessing the pharmacological activity of 2-(6-phenanthridinyl)benzoic acid?

  • Metabolite Identification : Use LC-MS/MS to trace phase I/II metabolites (e.g., glucuronidation or methylation). Reference analogs like DX-CA-[S2200] for fragmentation patterns .
  • Toxicity Profiling : Conduct repeated-dose studies in vitro (e.g., hepatocyte assays) to evaluate organ-specific toxicity. Address false positives by verifying results with orthogonal assays (e.g., comet assay vs. MTT) .
  • Target Binding : Employ surface plasmon resonance (SPR) to measure affinity for phenanthridine-binding targets (e.g., DNA topoisomerases), controlling for nonspecific interactions via competitive assays .

Methodological: How can experimental design improve the yield of 2-(6-phenanthridinyl)benzoic acid synthesis?

  • Factorial Design : Screen variables (catalyst type, solvent, temperature) via a 2k^k factorial design to identify significant factors.

  • Response Surface Methodology (RSM) : Optimize using a Box-Behnken design, as applied in benzoic acid fermentation studies (Table 2, ). For example:

    VariableLow LevelHigh LevelOptimal Level
    Catalyst Loading2 mol%5 mol%3.8 mol%
    Temperature80°C120°C105°C
    Reaction Time12 h24 h18 h
  • Robustness Testing : Vary parameters ±5% to assess reproducibility .

Advanced: How do computational methods predict intermolecular interactions of 2-(6-phenanthridinyl)benzoic acid in supramolecular assemblies?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model π-π stacking between phenanthridine and aromatic residues .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on aggregation behavior. Use GROMACS with OPLS-AA force fields .
  • Hydrogen Bond Propensity : Apply the Cambridge Structural Database (CSD) to predict likely synthons, comparing with experimental XRD data .

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